molecular formula C10H8BrFO3 B1323750 Ethyl 4-bromo-3-fluorobenzoylformate CAS No. 951887-86-8

Ethyl 4-bromo-3-fluorobenzoylformate

Cat. No. B1323750
CAS RN: 951887-86-8
M. Wt: 275.07 g/mol
InChI Key: QXDTXZOAAMQSQG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-fluorobenzoylformate is a chemical compound with the molecular formula C10H8BrFO3 . It has a molecular weight of 275.07 g/mol.


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups at the 4th and 3rd positions respectively . The benzene ring is also attached to a carbonyl group (C=O) and an ethyl group (C2H5) forming an ester .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-fluorobenzoylformate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.

Scientific Research Applications

Catalyst-Free P-C Coupling Reactions

A study demonstrated the use of halobenzoic acids in catalyst-free P-C coupling reactions under microwave irradiation in water. Specifically, 4-bromo and 3-bromobenzoic acids were used to achieve P-C coupling with diarylphosphine oxides. The reaction yielded phosphinoylbenzoic acids, which were then converted into their corresponding ethyl esters. This process, highlighting a novel application of halobenzoic acid derivatives in organic synthesis, could potentially involve compounds like ethyl 4-bromo-3-fluorobenzoylformate in similar transformations (Jablonkai & Keglevich, 2015).

Synthesis of Thromboxane Receptor Antagonists

Another research application involves the scalable synthesis of thromboxane receptor antagonists, where halobenzoic acids are key intermediates. The study outlines a regioselective Heck cross-coupling strategy to prepare such antagonists, starting from commercially available halobenzoic acids. This method potentially opens avenues for utilizing ethyl 4-bromo-3-fluorobenzoylformate in the synthesis of biologically active molecules, contributing to medical research (W. & Mason, 1998).

Difluoromethylation of Terminal Alkynes

Research on the difluoromethylation of terminal alkynes using fluoroform showcases the versatility of halogenated compounds in organic synthesis. This study indicates that functional groups like bromo are well-tolerated under certain reaction conditions, suggesting that compounds such as ethyl 4-bromo-3-fluorobenzoylformate could be viable substrates or intermediates in similar chemical transformations (Okusu, Tokunaga, & Shibata, 2015).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as triazoloquinolines, often involves halogenated benzoic acids as key intermediates. A study utilized methyl 2-azido-5-bromobenzoate, which could be related to ethyl 4-bromo-3-fluorobenzoylformate, to synthesize triazoloquinolines, highlighting the compound's potential application in the synthesis of complex heterocyclic structures (Pokhodylo & Obushak, 2019).

Safety and Hazards

Ethyl 4-bromo-3-fluorobenzoylformate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

ethyl 2-(4-bromo-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDTXZOAAMQSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266354
Record name Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951887-86-8
Record name Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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